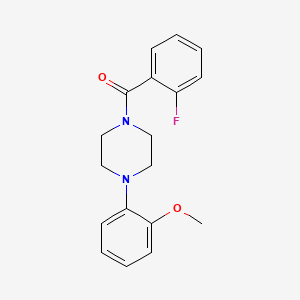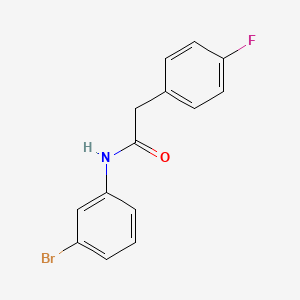![molecular formula C18H24N2O B5865998 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine, also known as E-4018, is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The exact mechanism of action of 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it has been suggested that it acts by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. In addition, this compound has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to investigate various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to investigate its mechanism of action and its effectiveness in treating inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects, make it a versatile compound that can be used to investigate various biological processes. Further research is needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.
合成方法
The synthesis of 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 4-methoxy-1-naphthaldehyde with ethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with piperazine to yield this compound. This synthesis method has been reported in several studies and has been found to be efficient and reliable.
科学研究应用
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
属性
IUPAC Name |
1-ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-19-10-12-20(13-11-19)14-15-8-9-18(21-2)17-7-5-4-6-16(15)17/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFCUNVHINBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

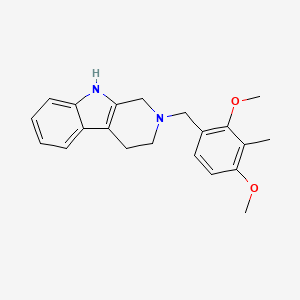
![methyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B5865931.png)

![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
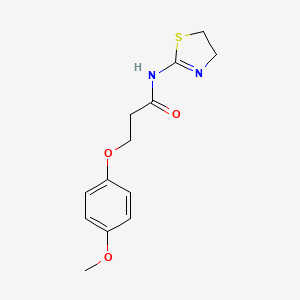
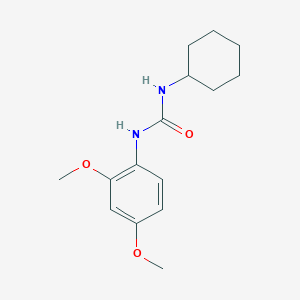
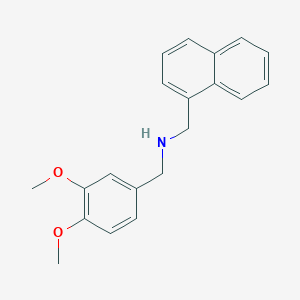
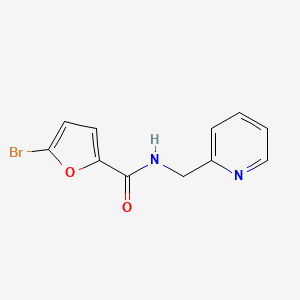
![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)

![N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)
